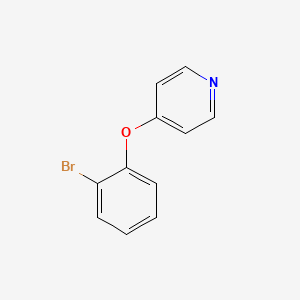

4-(2-Bromophenoxy)pyridine

描述

“4-(2-Bromophenoxy)pyridine” is a chemical compound with the molecular formula C11H8BrNO1. It has a molecular weight of 250.091.

Synthesis Analysis

The synthesis of “4-(2-Bromophenoxy)pyridine” is not explicitly mentioned in the search results. However, a related compound, “2-methyl-4-phenylpyridine”, has been synthesized using a mixed solvent of water/1,4-dioxane (5:1) to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C)2.Molecular Structure Analysis

The InChI code for “4-(2-Bromophenoxy)pyridine” is 1S/C11H8BrNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H1. This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Specific chemical reactions involving “4-(2-Bromophenoxy)pyridine” are not detailed in the search results. However, a related compound, “2-methyl-4-phenylpyridine”, has been studied in the context of Suzuki coupling reactions2.Physical And Chemical Properties Analysis

“4-(2-Bromophenoxy)pyridine” is a powder at room temperature1. It has a purity of 95%1.科学研究应用

-

Biochemical for Proteomics Research

-

Pharmaceutical and Agrochemical Production

- Field : Pharmaceutical and Agrochemical Industries

- Application : Pyridine and its derivatives, which include “4-(2-Bromophenoxy)pyridine”, are important building blocks in the pharmaceutical and agrochemical industry for the production of biologically active substances .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this research are not specified in the source .

-

Remote Proton Elimination

- Field : Organic Chemistry

- Application : An approach to the formation of carbon-carbon bonds by remote proton elimination, a distinct mode of carbon-hydrogen activation enabled by distal acidification through five carbon-carbon bonds .

- Methods : This process involves the application of remote proton elimination to cyclodecyl cations .

- Results : This method unveiled an appealing method for the synthesis of decalins .

-

Coordination Polymer of Ni(II)

- Field : Inorganic Chemistry

- Application : A coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time .

- Methods : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

- Results : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .

-

Antituberculosis, Antibacterial, Antifungal, and Antimicrobial Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : Drugs in the hydrazide functional group, which can include 2-(4-bromophenoxy)acetohydrazide, are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .

- Methods : Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .

- Results : For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring .

安全和危害

“4-(2-Bromophenoxy)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled4.

未来方向

While specific future directions for “4-(2-Bromophenoxy)pyridine” are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules5. There is a need for a single robust method allowing the selective introduction of multiple functional groups5. This suggests that future research could focus on developing such methods.

属性

IUPAC Name |

4-(2-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYSHVVIBUCHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenoxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。